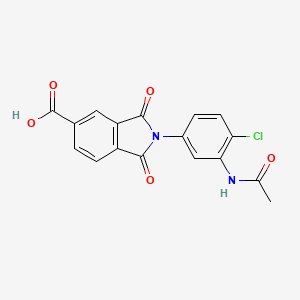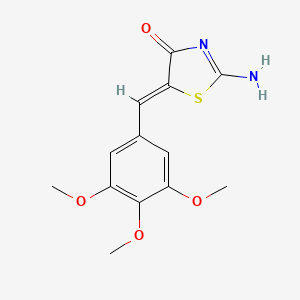![molecular formula C16H13BrN4O2S B3672496 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672496.png)
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Übersicht
Beschreibung
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its pharmacological potential.
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
1,3,4-thiadiazole derivatives are generally known for their low toxicity and great in vivo stability , which suggests good bioavailability.
Result of Action
Similar compounds have shown significant therapeutic potential, including anticancer activity .
Action Environment
The stability and low toxicity of 1,3,4-thiadiazole derivatives suggest they may be relatively resistant to environmental influences .
Vorbereitungsmethoden
The synthesis of 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product . The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Vergleich Mit ähnlichen Verbindungen
1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea: This compound has a chlorine atom instead of a bromine atom, which may affect its biological activity and reactivity.
1-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea: The presence of a methyl group instead of a bromine atom can influence the compound’s pharmacological properties.
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea: The fluorine atom may enhance the compound’s stability and bioavailability compared to the bromine-containing compound.
Eigenschaften
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-13-4-2-3-12(9-13)18-15(22)19-16-21-20-14(24-16)10-5-7-11(17)8-6-10/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVXPJLWXSAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea](/img/structure/B3672414.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3672423.png)
![1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea](/img/structure/B3672426.png)

![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672439.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B3672448.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672456.png)
![1-[5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672458.png)
![1-(3,4-Dichlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672465.png)

![1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3672479.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B3672486.png)

![1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B3672506.png)
